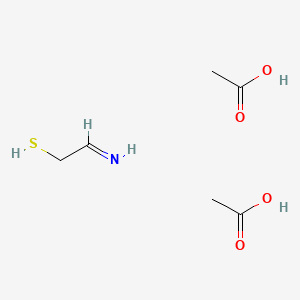
Meida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iminoethane-1-thiol diacetate is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure, which includes an imino group and a thiol group, making it a versatile compound in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-iminoethane-1-thiol diacetate typically involves the reaction of 2-aminoethanethiol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the diacetate derivative. The process involves the following steps:
Reaction Setup: The reaction is set up in a suitable solvent, such as dichloromethane, under an inert atmosphere.
Addition of Reagents: 2-aminoethanethiol is added to the solvent, followed by the slow addition of acetic anhydride.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 2-iminoethane-1-thiol diacetate may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iminoethane-1-thiol diacetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Iminoethane-1-thiol diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving thiol groups.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-iminoethane-1-thiol diacetate involves its interaction with molecular targets through its thiol and imino groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The imino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
2-Aminoethanethiol: A related compound with similar thiol functionality but lacking the acetate groups.
Cysteamine: Another aminothiol compound used in medical applications.
Comparison: 2-Iminoethane-1-thiol diacetate is unique due to the presence of both imino and acetate groups, which confer distinct reactivity and properties compared to similar compounds
Propiedades
Número CAS |
101221-41-4 |
|---|---|
Fórmula molecular |
C6H13NO4S |
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
acetic acid;2-iminoethanethiol |
InChI |
InChI=1S/C2H5NS.2C2H4O2/c3-1-2-4;2*1-2(3)4/h1,3-4H,2H2;2*1H3,(H,3,4) |
Clave InChI |
HVYLDJKDVOOTHV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C(C=N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


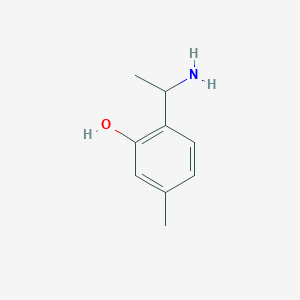
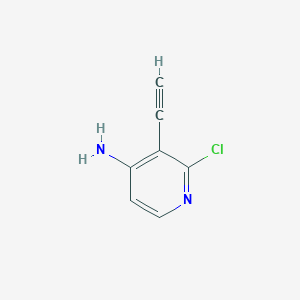
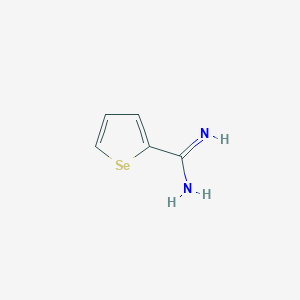

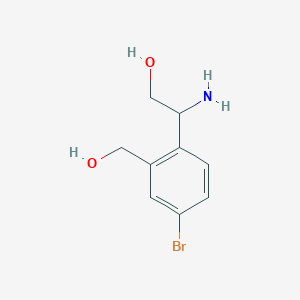



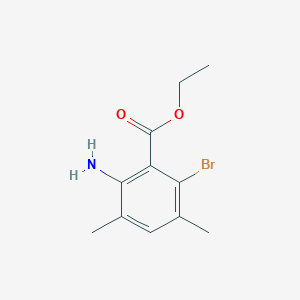
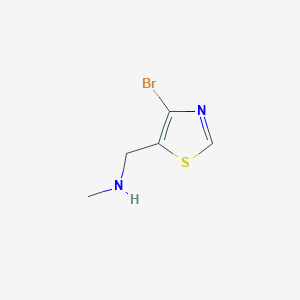
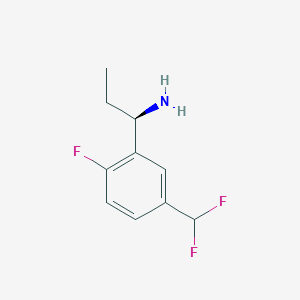
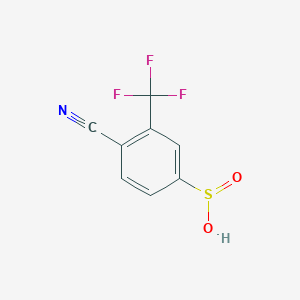
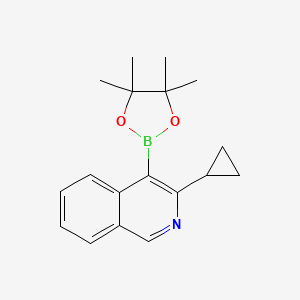
![6-Iodobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12967004.png)
